molecular formula C11H13BrFNO B1288962 4-(4-溴-2-氟苄基)吗啉 CAS No. 338454-98-1

4-(4-溴-2-氟苄基)吗啉

货号 B1288962
CAS 编号: 338454-98-1
分子量: 274.13 g/mol
InChI 键: OQMLJVPTCMLEGO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-(4-Bromo-2-fluorobenzyl)morpholine" is a derivative of morpholine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Morpholine derivatives are often synthesized for their potential use in pharmaceuticals, as evidenced by the various studies on related compounds. These studies have explored the synthesis, molecular structure, and potential biological activities of morpholine derivatives, including their use as inhibitors of hepatitis B virus, gastroprokinetic agents, and antibacterial substances .

Synthesis Analysis

The synthesis of morpholine derivatives typically involves multi-step reactions, starting from basic morpholine or its precursors. For instance, the asymmetric synthesis of 2-aminomethyl-4-(4-fluorobenzyl)morpholine, an intermediate of mosapride, was achieved with high enantiomeric excess, indicating the potential for producing optically pure compounds . Similarly, the synthesis of various 4-(2-aminoethyl)morpholine derivatives has been reported, which involves reactions with arylsulfonyl chlorides and subsequent reactions with halogenated benzyl compounds . These methods demonstrate the chemical versatility of morpholine and its derivatives, allowing for the introduction of various functional groups.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of morpholine derivatives. The crystal structures of these compounds often reveal important conformational details, such as the chair conformation of the morpholine ring and the orientation of substituents . For example, the crystal structure of a morpholine derivative with a bromobenzyl group showed that the morpholine ring adopts a chair conformation, which is a common feature in these molecules . The spatial arrangement of these molecules can significantly influence their biological activity and interaction with biological targets.

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions due to the presence of reactive functional groups. These reactions can include substitutions, additions, and the formation of hydrogen bonds, which can be intramolecular or intermolecular . The reactivity of these compounds is crucial for their potential biological activity, as it can dictate how they interact with enzymes, receptors, or other molecular targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of halogen atoms, such as bromine and fluorine, can affect these properties by altering the electron distribution and intermolecular interactions within the crystal lattice . These properties are important for the pharmacokinetic behavior of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles.

科学研究应用

抗菌和抗氧化活性

  • 含有吗啉环的苯并咪唑衍生物(包括与 4-(4-溴-2-氟苄基)吗啉相关的衍生物)已被合成并研究其 α-葡萄糖苷酶抑制、抗菌和抗氧化活性 (Menteşe、Ülker 和 Kahveci,2015)

结构分析和晶体结构

  • 吗啉衍生物(包括 4-氟苄基和 4-甲氧基苯基)的研究集中于它们的合成、光谱和晶体结构分析 (Banu 等,2013)

磁性

  • 对含有 1-(4'-溴-2'-氟苄基)衍生物的离子对配合物的研究突出了它们的结构和磁性,展示了在特定条件下从反铁磁向铁磁相的转变 (Ni 等,2005)

抗真菌活性

  • 含有吗啉部分的苯并咪唑-2-基氰基酮肟醚(类似于 4-(4-溴-2-氟苄基)吗啉)已被合成并表现出显着的抗真菌活性 (Qu、Li、Xing 和 Jiang,2015)

分子间相互作用

  • 对 1,2,4-三唑衍生物的研究(包括带有吗啉的氟衍生物)集中于它们的合成、表征和分子间相互作用分析 (Shukla、Mohan、Vishalakshi 和 Chopra,2014)

细胞抗氧化作用

抗增殖活性

  • 合成了类似于 4-(4-溴-2-氟苄基)吗啉的化合物(如 (4-(6-氟苯并[d]异恶唑-3-基)哌啶-1-基)(吗啉基)甲甲酮),并评估了它们的抗增殖活性 (Prasad 等,2018)

作用机制

The mechanism of action of “4-(4-Bromo-2-fluorobenzyl)morpholine” is not specified in the available resources. It’s important to note that the mechanism of action for a chemical compound largely depends on its intended use, which is not provided for this compound .

安全和危害

This compound is classified as a combustible solid . It’s recommended to avoid dust formation, ingestion, inhalation, and contact with skin or eyes . It’s also advised to wear personal protective equipment and ensure adequate ventilation when handling this compound .

属性

IUPAC Name

4-[(4-bromo-2-fluorophenyl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c12-10-2-1-9(11(13)7-10)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMLJVPTCMLEGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620010
Record name 4-[(4-Bromo-2-fluorophenyl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

338454-98-1
Record name 4-[(4-Bromo-2-fluorophenyl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Bromo-2-fluorobenzyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Bromo-2-fluorobenzyl bromide (3.0 g) and morpholine (2.15 ml) were stirred in dimethylformamide (30 ml) at ambient temperature for 18 h. The mixture was partitioned between diethyl ether (80 ml) and water (80 ml). The aqueous phase was extracted further with diethyl ether (80 ml) and the combined organic phases were dried (magnesium sulfate) and concentrated in vacuo. The residue was purified by column chromatography, eluting with a gradient of 0–30% ethyl acetate/iso-hexane to give the product as a colourless oil (2.92 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.15 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-bromo-1-(bromomethyl)-2-fluorobenzene (600 mg, 2.24 mmol) was dissolved in DMF (8 mL), and KI (400 mg, 2.46 mmol) was added and morpholine (0.78 mL, 8.96 mmol) was added, followed by stirring at 60° C. for 13 hours. When the reaction was completed, the reaction mixture was concentrated under reduced pressure to remove DMF, and extracted two times or more with ethyl acetate and brine. The organic layer was treated with sodium sulfate to remove extra water, and then concentrated under reduced pressure, followed by column chromatography using 30% ethyl acetate/hexane, to give 4-(4-bromo-2-fluorobenzyl)morpholine (278 mg, 1.01 mmol) with a yield of 45%.
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.78 mL
Type
reactant
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。